molecular formula C12H14N2O2 B4643674 6,7-diethoxyquinoxaline

6,7-diethoxyquinoxaline

Cat. No.: B4643674
M. Wt: 218.25 g/mol
InChI Key: MRBWUNZTSVLAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxyquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C12H14N2O2. It is a derivative of quinoxaline, which is known for its diverse applications in medicinal chemistry and material science. The compound features two ethoxy groups attached to the 6th and 7th positions of the quinoxaline ring, which can influence its chemical properties and reactivity.

Scientific Research Applications

6,7-Diethoxyquinoxaline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxyquinoxaline typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The general reaction scheme is as follows:

    Condensation: 1,2-diaminobenzene reacts with diethyl oxalate in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxyquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6,7-diethoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoxaline: Similar structure but with methoxy groups instead of ethoxy groups.

    6,7-Dichloroquinoxaline: Contains chlorine atoms at the 6th and 7th positions.

    6,7-Difluoroquinoxaline: Contains fluorine atoms at the 6th and 7th positions.

Uniqueness

6,7-Diethoxyquinoxaline is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy groups can also affect the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry.

Properties

IUPAC Name

6,7-diethoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-15-11-7-9-10(14-6-5-13-9)8-12(11)16-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWUNZTSVLAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CN=C2C=C1OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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